

An In-depth Technical Guide to the Target Receptors of LDN-193189

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest		
Compound Name:	LDN-193665	
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LDN-193189 is a potent and selective small molecule inhibitor of the Bone Morphogenetic Protein (BMP) signaling pathway. [1][2][3] A derivative of Dorsomorphin, it exhibits significantly higher potency, making it a valuable tool for studying the physiological and pathological roles of BMP signaling and a potential therapeutic agent for conditions characterized by excessive BMP pathway activation, such as Fibrodysplasia Ossificans Progressiva (FOP). [4][5][6] This technical guide provides a comprehensive overview of the target receptors of LDN-193189, its mechanism of action, and the experimental protocols used for its characterization.

Core Mechanism of Action

LDN-193189 primarily targets the ATP-binding pocket of the intracellular kinase domain of BMP type I receptors, also known as Activin receptor-like kinases (ALKs).[6] By competitively inhibiting ATP binding, LDN-193189 prevents the transphosphorylation and activation of the type I receptor by the type II receptor kinase, which is the initial step in BMP signal transduction.[7] This blockade abrogates the downstream phosphorylation of receptor-regulated SMADs (R-SMADs), specifically SMAD1, SMAD5, and SMAD8, preventing their complex formation with SMAD4 and subsequent translocation to the nucleus to regulate target gene expression.[1][8]

Target Receptor Profile and Binding Affinities



LDN-193189 exhibits high affinity for several BMP type I receptors, with a notable selectivity for ALK1, ALK2, and ALK3 over other TGF-β superfamily receptors like ALK4, ALK5, and ALK7.[8] [9] This selectivity is crucial for its specific effects on the BMP signaling cascade.

Table 1: Inhibitory Activity of LDN-193189 on BMP Type I Receptors (Kinase Assay)

Target Receptor	IC50 (nM)	Reference(s)
ALK1 (ACVRL1)	0.8	[1][3][10]
ALK2 (ACVR1)	0.8	[1][3][10]
ALK3 (BMPR1A)	5.3	[1][3][10]
ALK6 (BMPR1B)	16.7	[1][3][10]

Table 2: Inhibitory Activity of LDN-193189 on Transcriptional Activity in Cellular Assays

Target Receptor	Cell Line	IC50 (nM)	Reference(s)
ALK2	C2C12	5	[1][2][11]
ALK3	C2C12	30	[1][2][11]

Table 3: Inhibitory Activity on Downstream Signaling and Other Kinases

Target/Process	Assay Type	IC50 (nM)	Reference(s)
BMP4-mediated SMAD1/5/8 activation	Cellular Assay	5	[1][12]
ALK4 (ACVR1B)	Kinase Assay	>500	[8]
ALK5 (TGFBR1)	Kinase Assay	>500	[8][13]
ALK7 (ACVR1C)	Kinase Assay	>500	[8]
ActRIIA	Kinase Assay	210	[7]

Note: IC50 values can vary between different studies and experimental conditions.



Signaling Pathways Modulated by LDN-193189

LDN-193189 effectively inhibits both the canonical SMAD-dependent and non-canonical SMAD-independent BMP signaling pathways.

Canonical BMP/SMAD Signaling Pathway:

The primary mechanism of LDN-193189 is the inhibition of the canonical BMP-SMAD signaling pathway. Upon binding of a BMP ligand (e.g., BMP2, BMP4, BMP6), the type II receptor phosphorylates and activates the type I receptor (ALK1, ALK2, ALK3, or ALK6). The activated type I receptor then phosphorylates SMAD1, SMAD5, and SMAD8. These phosphorylated R-SMADs form a complex with the common mediator SMAD4, which then translocates to the nucleus to regulate the transcription of BMP target genes. LDN-193189 blocks the initial phosphorylation of the R-SMADs.[1][4]



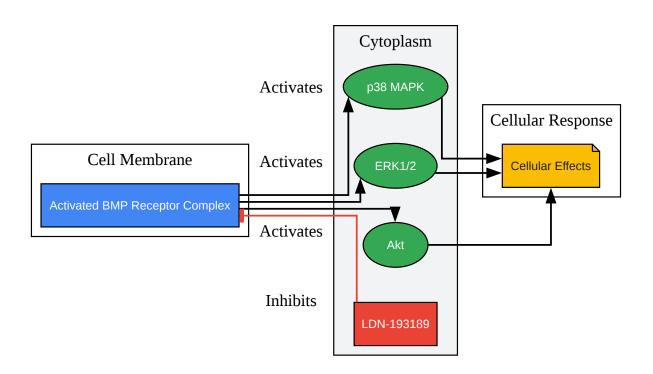
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Caption: Canonical BMP/SMAD signaling pathway and the inhibitory action of LDN-193189.

Non-Canonical BMP Signaling Pathways:

In addition to the SMAD pathway, BMP receptors can activate non-canonical, SMAD-independent pathways, including the p38 mitogen-activated protein kinase (MAPK), extracellular signal-regulated kinase (ERK1/2), and Akt pathways.[4][9] Studies in C2C12 cells have demonstrated that LDN-193189 also inhibits BMP-mediated activation of these non-canonical pathways.[4][11]





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Caption: Non-canonical BMP signaling pathways inhibited by LDN-193189.

Experimental Protocols

The characterization of LDN-193189's activity and selectivity has been established through a variety of in vitro and cellular assays.

In Vitro Kinase Assay (Generic Protocol)

This assay directly measures the ability of LDN-193189 to inhibit the enzymatic activity of a purified kinase.

- Reagents and Materials:
 - Recombinant human ALK kinases (e.g., ALK1, ALK2, ALK3, ALK6)
 - Kinase buffer



- ATP (at or near the Km for each kinase)
- Substrate (e.g., a generic peptide substrate or a protein like SMAD1)
- LDN-193189 (in DMSO)
- Detection reagent (e.g., ADP-Glo™, Kinase-Glo®)
- Microplate reader
- Procedure:
 - 1. Prepare serial dilutions of LDN-193189 in kinase buffer.
 - 2. In a microplate, add the recombinant kinase and the LDN-193189 dilutions (or vehicle control).
 - 3. Initiate the kinase reaction by adding ATP and the substrate.
 - 4. Incubate the plate at a specified temperature (e.g., 30°C) for a defined period (e.g., 60 minutes).
 - 5. Stop the reaction and add the detection reagent according to the manufacturer's instructions.
 - 6. Measure the signal (e.g., luminescence or fluorescence) using a microplate reader.
 - 7. Calculate the percent inhibition for each concentration of LDN-193189 and determine the IC50 value by fitting the data to a dose-response curve.

Cell-Based Alkaline Phosphatase Assay in C2C12 Cells

This assay assesses the effect of LDN-193189 on BMP-induced osteogenic differentiation, for which alkaline phosphatase is a key marker.[1][9]

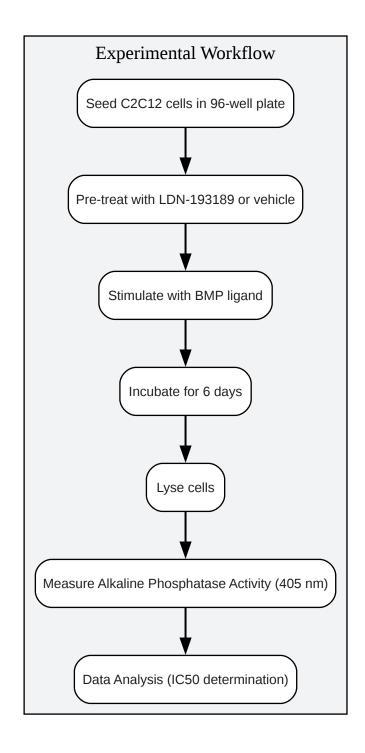
- Cell Culture:
 - Culture C2C12 myoblast cells in DMEM supplemented with 10% FBS.



Procedure:

- 1. Seed C2C12 cells in a 96-well plate at a low density (e.g., 2,000 cells/well) in DMEM with 2% FBS.[1]
- 2. Allow cells to adhere overnight.
- 3. Treat the cells with various concentrations of LDN-193189 (or DMSO vehicle) for a short pre-incubation period (e.g., 30-60 minutes).
- 4. Stimulate the cells with a BMP ligand (e.g., BMP4).
- 5. Culture the cells for an extended period (e.g., 6 days), changing the media with fresh compound and ligand as needed.[1]
- 6. After the incubation period, lyse the cells.
- 7. Measure alkaline phosphatase activity in the cell lysate using a colorimetric substrate such as p-nitrophenyl phosphate (pNPP).[1]
- 8. Read the absorbance at 405 nm.[1]
- 9. Normalize the alkaline phosphatase activity to total protein content or cell number in parallel wells.
- 10. Calculate the IC50 value from the dose-response curve.





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- To cite this document: BenchChem. [An In-depth Technical Guide to the Target Receptors of LDN-193189]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b13440549#ldn-193189-target-receptors]

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